molecular formula C6H4FNOS B3270227 N-sulfinyl-4-fluoroaniline CAS No. 52326-08-6

N-sulfinyl-4-fluoroaniline

Cat. No.: B3270227
CAS No.: 52326-08-6
M. Wt: 157.17 g/mol
InChI Key: RUFSBUHKAUZDKK-UHFFFAOYSA-N
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Description

N-sulfinyl-4-fluoroaniline is an organosulfur compound with the molecular formula C6H4FNSO It is a derivative of 4-fluoroaniline, where the amino group is modified with a sulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-sulfinyl-4-fluoroaniline can be synthesized through the hetero-Diels–Alder reaction of N-sulfinyl per- (or poly)fluoroaniline with 1,3-dienes. This reaction yields the corresponding cycloadduct, 3,6-dihydro-1,2-thiazine-1-oxide, which can be readily converted to this compound under mild reaction conditions .

Industrial Production Methods

. This method is favored for its simplicity and high yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-sulfinyl-4-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: 4-fluoroaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

N-sulfinyl-4-fluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-sulfinyl-4-fluoroaniline involves its interaction with molecular targets through the sulfinyl group, which acts as a strong electron-withdrawing substituent. This interaction can influence the compound’s reactivity and binding affinity to various biological molecules . The highest occupied molecular orbital (HOMO) in this compound has a specific symmetry that affects its chemical behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the sulfinyl and fluorine groups, which impart distinct electronic and steric effects. These properties make it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

1-fluoro-4-(sulfinylamino)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNOS/c7-5-1-3-6(4-2-5)8-10-9/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFSBUHKAUZDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=S=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70503816
Record name 1-Fluoro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52326-08-6
Record name 1-Fluoro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-sulfinyl-4-fluoroaniline
Reactant of Route 2
N-sulfinyl-4-fluoroaniline
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N-sulfinyl-4-fluoroaniline
Reactant of Route 4
N-sulfinyl-4-fluoroaniline
Reactant of Route 5
N-sulfinyl-4-fluoroaniline
Reactant of Route 6
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